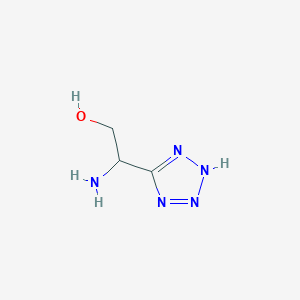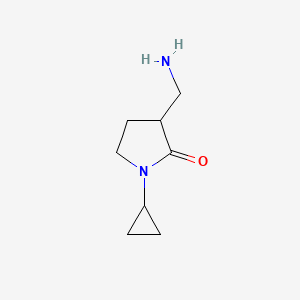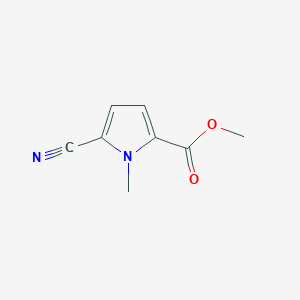
2-Amino-2-(1H-tetrazol-5-yl)ethanol
Overview
Description
2-Amino-2-(1H-tetrazol-5-yl)ethanol is a chemical compound with the molecular formula C3H7N5O It is a tetrazole derivative, characterized by the presence of a tetrazole ring attached to an ethanol moiety
Mechanism of Action
Target of Action
Tetrazole derivatives have been found to interact with various human proteins . In particular, they have shown potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction can lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 2-Amino-2-(1H-tetrazol-5-yl)ethanol could potentially affect pathways where carboxylic acids play a crucial role.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses . This suggests that this compound could potentially have good bioavailability and resistance to metabolic degradation.
Result of Action
Some synthesized compounds containing tetrazole showed significant cytotoxic effects , suggesting that this compound might also have similar effects.
Action Environment
It’s known that tetrazoles are resistant to biological degradation , suggesting that they could maintain their efficacy in various biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol typically involves the reaction of 2-chloroethanol with sodium azide to form 2-azidoethanol. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80-85°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-tetrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-2-(1H-tetrazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
- 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Comparison: Compared to other tetrazole derivatives, 2-Amino-2-(1H-tetrazol-5-yl)ethanol is unique due to its ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other tetrazole derivatives may not be suitable .
Properties
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5O/c4-2(1-9)3-5-7-8-6-3/h2,9H,1,4H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTYQPPBQLAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NNN=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)


![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)








![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

